molecular formula C23H24N4O B2368722 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1206985-58-1

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2368722
CAS No.: 1206985-58-1
M. Wt: 372.472
InChI Key: DDFZELBSDQIARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a benzoimidazole, piperidine, and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. The process often starts with the preparation of the benzoimidazole and indole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoimidazole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
  • 1-(4-(1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Uniqueness

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is unique due to its specific combination of benzoimidazole, piperidine, and indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-indol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c28-23(16-26-14-11-19-5-1-3-7-21(19)26)25-12-9-18(10-13-25)15-27-17-24-20-6-2-4-8-22(20)27/h1-8,11,14,17-18H,9-10,12-13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFZELBSDQIARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CN4C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.